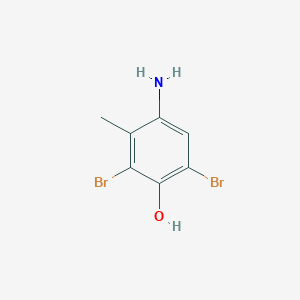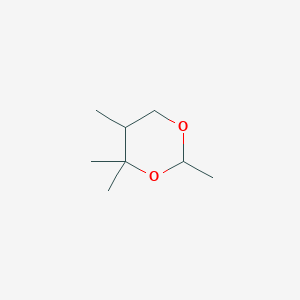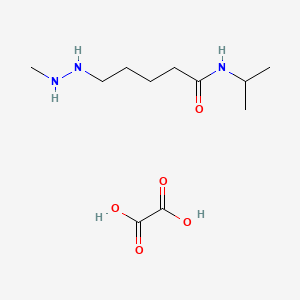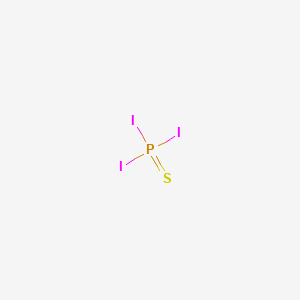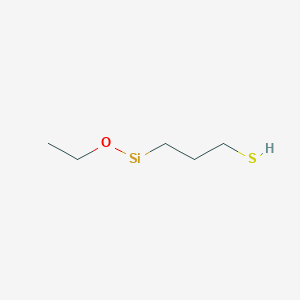
3-Mercaptopropylethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptopropylethoxysilane is an organosilane compound characterized by the presence of a thiol group and an ethoxysilane group. It is widely used in various industrial and scientific applications due to its unique chemical properties. The compound is typically a clear, colorless to light yellow liquid with a slightly mercaptan odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Mercaptopropylethoxysilane typically involves the reaction of 3-chloropropyltriethoxysilane with sodium hydrosulfide. The reaction is carried out in the presence of water as a solvent and a phase transfer catalyst. The mixture is heated and stirred to facilitate the reaction, resulting in the formation of the crude product, which is then dried, filtered, and distilled to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are designed to be simple, cost-effective, and environmentally friendly. The process involves the use of readily available raw materials and aims to achieve high product yield with minimal odor and safety concerns .
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptopropylethoxysilane undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in the compound is particularly reactive and can participate in numerous reactions.
Common Reagents and Conditions:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The ethoxysilane group can undergo hydrolysis and condensation reactions in the presence of water or alcohols, leading to the formation of siloxane bonds.
Major Products Formed:
Oxidation: Disulfides
Reduction: Corresponding alcohols or thiols
Substitution: Siloxane polymers and networks
Scientific Research Applications
3-Mercaptopropylethoxysilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for silica and as a self-assembled monolayer (SAM) for immobilizing nanoparticles.
Biology: The compound is employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: It is used in the development of drug delivery systems and biomedical coatings.
Industry: The compound finds applications in the production of mineral-filled elastomers, protective coatings, and enhanced oil recovery (EOR) processes .
Mechanism of Action
The mechanism of action of 3-Mercaptopropylethoxysilane involves its ability to form strong covalent bonds with various substrates. The thiol group can react with metal surfaces, forming stable metal-thiol bonds, while the ethoxysilane group can undergo hydrolysis and condensation to form siloxane networks. These properties make it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: This compound contains an amino group instead of a thiol group and is used for surface functionalization and silanization
3-Mercaptopropyltrimethoxysilane: Similar to 3-Mercaptopropylethoxysilane but with methoxy groups instead of ethoxy groups, used in similar applications.
Uniqueness: this compound is unique due to its combination of a thiol group and ethoxysilane group, which provides it with distinct reactivity and versatility in forming strong covalent bonds with both organic and inorganic substrates. This makes it particularly valuable in applications requiring robust surface modifications and coupling capabilities .
Properties
Molecular Formula |
C5H12OSSi |
|---|---|
Molecular Weight |
148.30 g/mol |
InChI |
InChI=1S/C5H12OSSi/c1-2-6-8-5-3-4-7/h7H,2-5H2,1H3 |
InChI Key |
GWVFWIWDENZZML-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


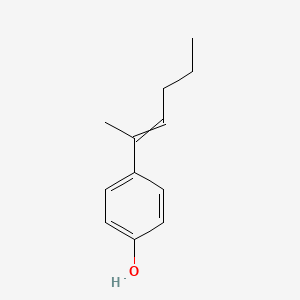
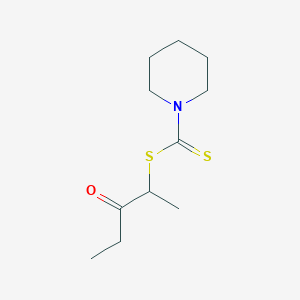
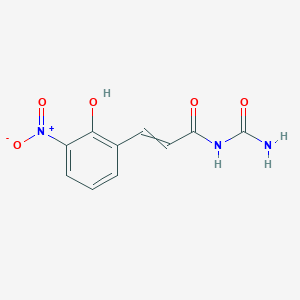
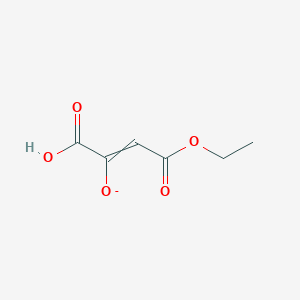
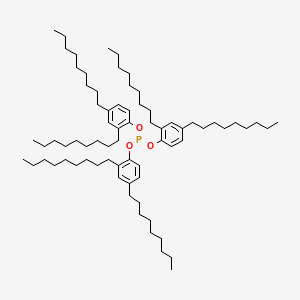

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
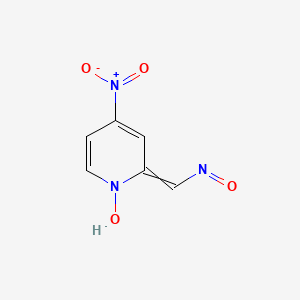
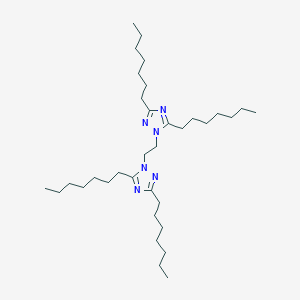
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
